

# CAS 144432-72-4 chemical and physical properties

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## Compound of Interest

Compound Name: 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

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An In-depth Technical Guide on the Putative Selective Estrogen Receptor Modulator: 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol

Disclaimer: The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol, associated with the queried CAS number 144432-72-4, is not well-documented in publicly accessible scientific literature. The CAS number appears to be incorrectly attributed to this specific chemical structure. Consequently, the following information is presented as a predictive guide based on the analysis of its chemical structure and established knowledge of structurally related compounds, particularly Selective Estrogen Receptor Modulators (SERMs). The experimental data and protocols are generalized for compounds of this class and should be considered hypothetical in the absence of specific studies on this molecule.

## Introduction

The chemical structure of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol suggests its potential classification as a non-steroidal, polyphenolic compound with possible activity as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual activity allows them to be developed for various therapeutic applications, including the treatment of hormone-receptor-positive breast cancer and osteoporosis.[2][3] The inden-ol core structure, substituted with phenyl groups bearing hydroxyl, methoxy, and fluoro moieties,

provides a scaffold that can mimic the binding of estradiol to estrogen receptors, potentially leading to the modulation of their activity.

## Chemical and Physical Properties

While specific experimental data for this compound are unavailable, the following table summarizes the predicted chemical and physical properties based on its structure and the properties of similar aromatic, polyphenolic compounds.

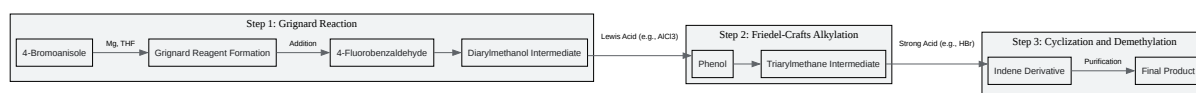
Property	Predicted Value	Notes
IUPAC Name	1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol	-
CAS Number	144432-72-4 (disputed)	The provided CAS number does not appear to correspond to this structure in public databases.
Molecular Formula	C28H21FO3	Calculated from the chemical structure.
Molecular Weight	424.46 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Typical for purified organic compounds of this class.
Melting Point	> 200 °C	Expected to be high due to the rigid aromatic structure and potential for intermolecular hydrogen bonding.
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water.	The phenolic hydroxyl groups may confer slight aqueous solubility, but the large hydrophobic backbone will dominate.
pKa	~9-10	The acidity of the phenolic hydroxyl groups is predicted to be in this range.
LogP	> 4	The octanol-water partition coefficient is expected to be high, indicating significant lipophilicity.

## Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of inden-ol derivatives, which could be adapted for the specific synthesis of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol.

### Synthesis of Inden-ol Derivatives (General Protocol)

A common synthetic route to substituted indenenes involves a multi-step process, often culminating in an acid-catalyzed cyclization and dehydration. A plausible, though hypothetical, synthetic workflow is presented below.



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Caption: Hypothetical synthetic workflow for an inden-ol derivative.

Methodology:

- **Grignard Reaction:** 4-Bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then added dropwise to a solution of 4-fluorobenzaldehyde in THF at 0 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the product, a diarylmethanol intermediate, is extracted with an organic solvent.
- **Friedel-Crafts Alkylation:** The diarylmethanol intermediate is reacted with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. This reaction forms a triarylmethane intermediate.

- **Cyclization and Demethylation:** The triarylmethane intermediate is treated with a strong acid, such as hydrobromic acid, at an elevated temperature. This step facilitates both the cyclization to form the indene ring and the demethylation of the methoxy group to a hydroxyl group, yielding the final inden-ol product. The crude product is then purified by column chromatography or recrystallization.

## Characterization

The synthesized compound would be characterized using standard analytical techniques:

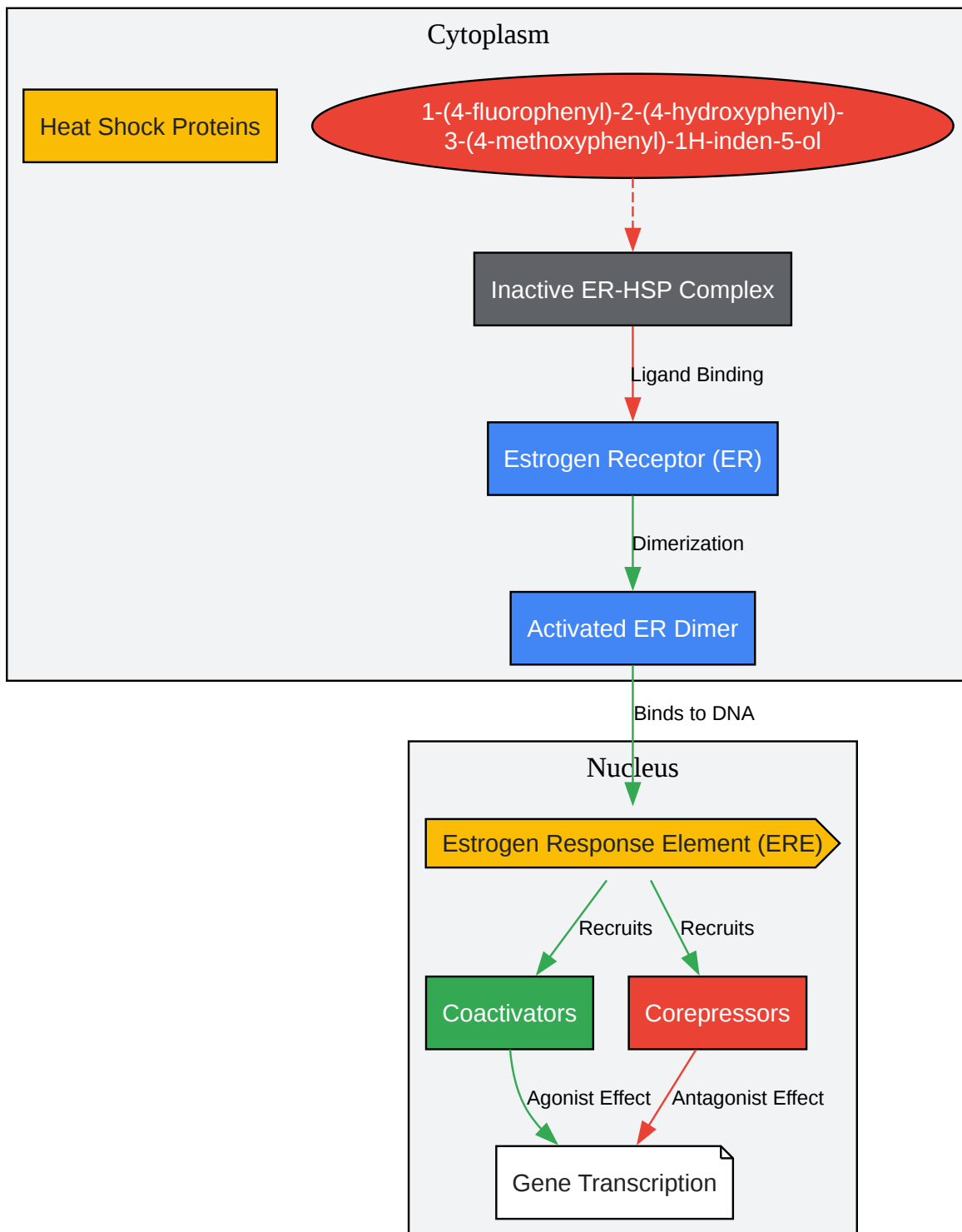
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded to confirm the chemical structure, including the number and connectivity of protons and carbons.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the hydroxyl groups and the C-F stretch of the fluoro group.
- **Melting Point Analysis:** The melting point would be determined to assess the purity of the compound.

## Putative Mechanism of Action: Estrogen Receptor Signaling

The structural similarity of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol to known SERMs suggests that its biological activity is likely mediated through interaction with estrogen receptors (ER $\alpha$  and ER $\beta$ ). Estrogen signaling is complex and can be broadly divided into genomic and non-genomic pathways.<sup>[4]</sup>

### Genomic Estrogen Receptor Signaling Pathway

The classical, or genomic, pathway involves the binding of a ligand to the estrogen receptor, leading to the regulation of gene transcription.<sup>[5][6]</sup>



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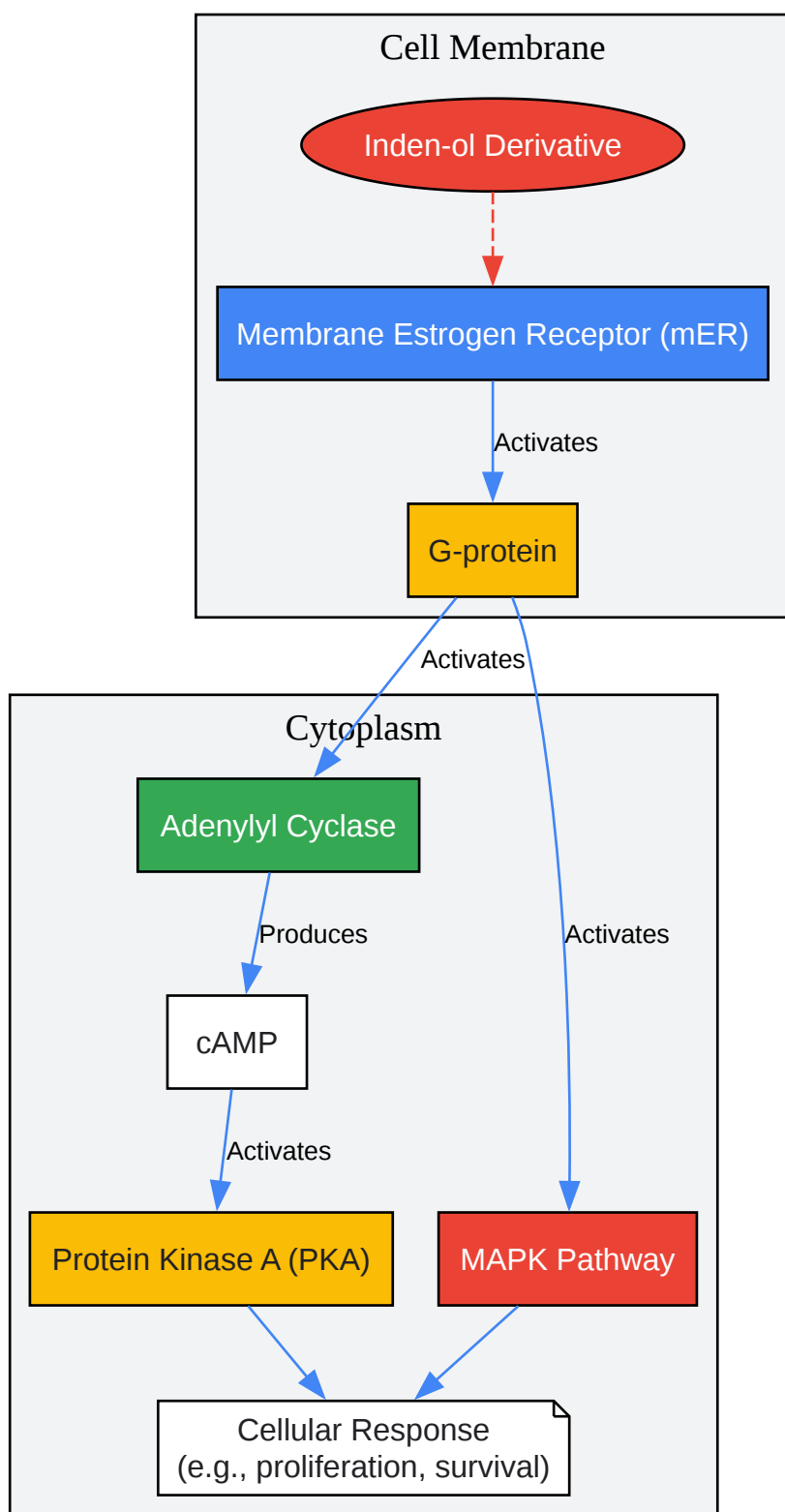
Caption: Genomic estrogen receptor signaling pathway.

In the absence of a ligand, the estrogen receptor is located in the cytoplasm or nucleus in an inactive complex with heat shock proteins.[4] Upon binding of a ligand like the proposed indenol derivative, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. This activated dimer then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6]

The tissue-selective action of SERMs arises from the specific conformation adopted by the ER-ligand complex.[7] This conformation determines whether the complex recruits coactivators, leading to an agonist (estrogen-like) effect and gene transcription, or corepressors, resulting in an antagonist (anti-estrogen) effect that blocks transcription.[7]

## Non-Genomic Estrogen Receptor Signaling Pathway

Estrogen receptors can also be located at the cell membrane and initiate rapid, non-genomic signaling cascades.[8]



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Caption: Non-genomic estrogen receptor signaling pathway.



Binding of the inden-ol derivative to membrane-associated ERs could lead to the activation of G-proteins and downstream signaling cascades, such as the adenylyl cyclase/cAMP/PKA pathway and the MAPK pathway.[8][9] These pathways can rapidly influence cellular processes like proliferation and survival, independent of direct gene transcription by nuclear receptors.

## Conclusion for Researchers and Drug Development Professionals

The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol represents a potential but uncharacterized Selective Estrogen Receptor Modulator. Its polyphenolic inden-ol scaffold is a promising starting point for the development of novel therapeutics targeting estrogen receptor-mediated pathways. The lack of existing data necessitates a comprehensive in vitro and in vivo characterization to elucidate its precise pharmacological profile.

Key research directions would include:

- **Synthesis and Structural Verification:** The first step would be the unambiguous synthesis and rigorous structural characterization of the compound.
- **Estrogen Receptor Binding Affinity:** Competitive binding assays should be performed to determine the affinity of the compound for both ER $\alpha$  and ER $\beta$ .
- **Functional Assays:** Reporter gene assays in various cell lines (e.g., breast cancer, bone, uterine) are crucial to determine the agonist versus antagonist activity in different tissue contexts.
- **In Vivo Studies:** Should in vitro studies show promise, in vivo models would be necessary to evaluate its efficacy and safety profile for specific indications.

The hypothetical signaling pathways and experimental frameworks presented in this guide provide a roadmap for the initial investigation of this and other novel inden-ol derivatives as potential SERMs. The modular nature of the synthesis allows for the generation of a library of related compounds, enabling structure-activity relationship (SAR) studies to optimize potency and tissue selectivity.

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## References

- 1. Selective Estrogen Receptor Modulators - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [my.clevelandclinic.org](https://my.clevelandclinic.org) [[my.clevelandclinic.org](https://my.clevelandclinic.org)]
- 3. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Estrogen receptor signaling mechanisms - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [creative-diagnostics.com](https://creative-diagnostics.com) [[creative-diagnostics.com](https://creative-diagnostics.com)]
- 6. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 7. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Estrogen Receptor Signaling in Breast Cancer [[mdpi.com](https://mdpi.com)]
- 9. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
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